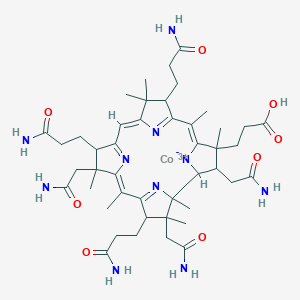
Diaquacobyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaquacobyric acid, also known as DQCB, is a coordination compound of cobalt (II) with two water molecules and two carboxylate groups. It is an important compound in the field of chemistry, with a wide range of applications in scientific research. The synthesis method for DQCB is relatively simple, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Diaquacobyric acid has a wide range of applications in scientific research, particularly in the field of bioinorganic chemistry. It has been extensively studied for its ability to bind to DNA and RNA, and its potential use as an anticancer agent. Diaquacobyric acid has also been investigated for its catalytic properties, and its ability to mimic the activity of various enzymes.
Wirkmechanismus
The mechanism of action of Diaquacobyric acid is not fully understood, but it is believed to involve the binding of the compound to DNA and RNA. This binding can lead to the disruption of DNA replication and transcription, ultimately leading to cell death. Diaquacobyric acid has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Diaquacobyric acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Diaquacobyric acid has also been shown to inhibit the growth of certain bacteria, and has potential as an antibacterial agent. Additionally, Diaquacobyric acid has been shown to have antioxidant properties, which may contribute to its potential use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Diaquacobyric acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a range of conditions. Diaquacobyric acid is also relatively inexpensive compared to other coordination compounds, making it accessible for use in a wide range of experiments. However, there are also limitations to the use of Diaquacobyric acid in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for research on Diaquacobyric acid. One area of interest is the development of Diaquacobyric acid-based anticancer agents. Further research is needed to fully understand the mechanism of action of Diaquacobyric acid, and to determine its potential toxicity and side effects. Additionally, the catalytic properties of Diaquacobyric acid could be further explored, with potential applications in organic synthesis. Finally, the potential use of Diaquacobyric acid as an antibacterial agent warrants further investigation.
Synthesemethoden
The synthesis of Diaquacobyric acid is relatively simple and involves the reaction of cobalt (II) chloride hexahydrate with sodium 2-carboxybenzoate in water. The resulting compound is then recrystallized to obtain pure Diaquacobyric acid. The purity of the compound can be confirmed using various analytical techniques such as melting point determination and infrared spectroscopy.
Eigenschaften
CAS-Nummer |
14708-92-0 |
|---|---|
Produktname |
Diaquacobyric acid |
Molekularformel |
C45H65CoN10O8+2 |
Molekulargewicht |
933 g/mol |
IUPAC-Name |
cobalt(3+);3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |
InChI |
InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1 |
InChI-Schlüssel |
BORCAUPXFYNHHW-UHFFFAOYSA-M |
Isomerische SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
Kanonische SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
Synonyme |
cobyric acid diaquacobyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)